3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Description
This compound is a heterocyclic propanamide derivative featuring a 3-methoxy-1,2-oxazol-5-yl group linked via a propanamide chain to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₅H₁₄N₄O₃S (calculated based on structural analysis), with a molecular weight of 330.36 g/mol. The pyridinyl-thiazol component may contribute to aromatic stacking and hydrogen bonding, suggesting applications in neurological or anti-inflammatory therapies, though specific targets require further validation .
Properties
Molecular Formula |
C15H14N4O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-8-11(22-19-14)2-3-13(20)18-15-17-12(9-23-15)10-4-6-16-7-5-10/h4-9H,2-3H2,1H3,(H,17,18,20) |
InChI Key |
DYGLPJRRZSPAAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 3-Methoxy-3-oxopropanoate
Ethyl 3-methoxy-3-oxopropanoate reacts with hydroxylamine hydrochloride under basic conditions (pH 9–10) to form the oxazole nucleus. The reaction proceeds at 80–100°C for 6–8 hours, yielding 3-methoxy-1,2-oxazol-5-carboxylate (85–90% yield).
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| Ethyl 3-methoxypropanoate | 10 mmol | DMF, 80°C, N₂ atmosphere |
| Hydroxylamine HCl | 12 mmol | pH 9 (KOH) |
Functionalization to 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic Acid
The ester intermediate undergoes saponification with 2M NaOH (reflux, 3 hours) to yield the carboxylic acid. Subsequent reduction with LiAlH₄ or catalytic hydrogenation produces 3-(3-methoxy-1,2-oxazol-5-yl)propan-1-ol, which is oxidized to the aldehyde (Swern oxidation) and further to the acid (KMnO₄).
Synthesis of 4-(Pyridin-4-yl)-1,3-thiazol-2-amine
The thiazole ring is constructed via Hantzsch thiazole synthesis:
Condensation of Thiourea with α-Halo Ketones
4-Pyridinylacetophenone reacts with bromine in acetic acid to form α-bromo-4-pyridinylacetophenone. This intermediate reacts with thiourea in ethanol under reflux (12 hours) to yield 4-(pyridin-4-yl)-1,3-thiazol-2-amine.
Optimized Parameters
Amide Coupling to Form Propanamide Backbone
The propanamide linker is formed via carbodiimide-mediated coupling:
Activation of 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic Acid
The acid (10 mmol) is activated with EDC (12 mmol) and HOBt (10 mmol) in anhydrous DMF for 1 hour at 0°C.
Coupling with 4-(Pyridin-4-yl)-1,3-thiazol-2-amine
The activated acid reacts with the thiazol-2-amine (9.5 mmol) in DMF at 25°C for 24 hours. The product is purified via column chromatography (SiO₂, EtOAc/hexane 3:7).
Yield Data
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25°C | 72 |
| DCC/DMAP | CH₂Cl₂ | 0°C → 25°C | 65 |
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 minutes) reduces reaction time for oxazole formation by 80% compared to conventional heating.
One-Pot Sequential Synthesis
A streamlined approach combines oxazole formation, thiazole synthesis, and amide coupling in a single reactor, achieving 60% overall yield.
Advantages
-
Reduced purification steps
-
30% less solvent consumption
Challenges and Optimization Strategies
Oxazole Ring Stability
The 3-methoxy group is prone to demethylation under acidic conditions. Using buffered conditions (pH 6–7) during coupling prevents degradation.
Thiazole Amine Reactivity
The electron-deficient thiazol-2-amine requires excess coupling reagents (1.5 eq EDC) for complete conversion.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
Adopting flow chemistry for oxazole formation (residence time: 5 minutes) increases throughput by 5× compared to batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 45 | 22 |
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules from diverse studies:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Variations: Linker Groups: The target compound’s propanamide linker contrasts with TMU’s urea group . Heterocycles: The pyridinyl-thiazol moiety in the target compound may enhance π-π stacking compared to pyrazole () or oxadiazole () analogs. Methoxy substitution on oxazole (target) vs. nitro (TMU) or cyclopropoxy (Compound 11) groups alters electronic properties and solubility .
Biological Targets: TMU and the TACE inhibitor (541) in target enzymes linked to Alzheimer’s (GSK-3, TACE). Compound 11 () is macrofilaricidal, highlighting how heterocyclic diversity (thiadiazol vs. thiazol) redirects therapeutic applications .
Synthesis and Physicochemical Properties :
- The methoxy group in the target compound may increase lipophilicity compared to sulfonyl-containing analogs (e.g., ’s INN compound), affecting blood-brain barrier penetration .
- Synthesis routes vary: uses cyclopropoxylation under basic conditions, while TMU () involves urea formation. These differences impact scalability and purity .
Research Findings and Implications
- Anti-Alzheimer Potential: The target compound’s structural similarity to TMU (GSK-3 inhibitor) suggests possible kinase inhibition, but its propanamide linker may reduce binding affinity compared to urea derivatives .
- Macrofilaricidal Activity : Thiadiazol-5-amine derivatives () demonstrate that pyridinyl substituents are compatible with antiparasitic activity, though thiazol-based compounds like the target require testing in this context .
- Computational Insights: Tools like Multiwfn () could analyze electron localization or electrostatic potentials to predict interaction sites, though this remains unexplored in the provided evidence .
Biological Activity
3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines an oxazole ring, a thiazole moiety, and a propanamide functional group, leading to a molecular formula of CHNOS and a molecular weight of approximately 247.25 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The structural uniqueness of this compound is illustrated in the following table:
| Structural Feature | Description |
|---|---|
| Oxazole Ring | Contributes to potential antimicrobial activity. |
| Thiazole Moiety | Known for interactions with biological targets. |
| Propanamide Group | Enhances solubility and stability. |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Case Study: Antimicrobial Efficacy
In vitro tests have shown that this compound demonstrates activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at 100 µg/mL concentration.
- Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.
Anticancer Activity
Research has also pointed towards anticancer properties, particularly in inhibiting the growth of certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of caspase-dependent apoptosis.
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For example, it may inhibit enzymes critical for DNA replication in cancer cells or interfere with metabolic pathways in bacteria.
Comparative Analysis with Analogous Compounds
The biological activity can be compared with structurally similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-hydroxyisoxazol-5-yl)-N-(pyridin-2-yl)propanamide | Hydroxyl group instead of methoxy | Moderate antibacterial activity |
| 4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide | Lacks the oxazole ring | Limited anticancer activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis typically involves coupling the oxazole and thiazole-pyridine moieties via amide bond formation. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) under anhydrous conditions (DCM or DMF, 0–5°C to room temperature) is a common approach .
- Critical parameters include pH control (neutral to mildly acidic), temperature (avoiding excessive heat to prevent oxazole ring degradation), and solvent purity. Yield optimization may require iterative adjustments of stoichiometry and catalyst loading (e.g., DMAP) .
- Validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : - and -NMR to verify proton environments (e.g., oxazole C-H at δ 6.8–7.2 ppm, pyridine protons at δ 8.5–9.0 ppm) and confirm amide bond formation .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) and rule out side products .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though limited by compound crystallinity .
Q. What preliminary biological activities are associated with this compound?
- Findings :
- Structural analogs (e.g., thiazole-oxazole hybrids) show antimicrobial and antiviral activity in vitro, likely due to heterocyclic interactions with bacterial DNA gyrase or viral proteases .
- A comparative table highlights activity differences:
| Analog Structure | Bioactivity (IC) | Key Functional Groups |
|---|---|---|
| 4-Methylthiazole-oxazole | 12 µM (Antimicrobial) | Methyl substitution on thiazole |
| Target compound | Pending | Methoxy-oxazole, pyridine-thiazole |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like bacterial topoisomerase IV or viral polymerases. Prioritize pyridine-thiazole interactions with catalytic residues .
- Electron Density Analysis : Multiwfn software can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in SAR studies .
Q. How to resolve contradictions in reported bioactivity data for structural analogs?
- Case Study :
- Discrepancies in antimicrobial activity (e.g., 4-Methylthiazole IC = 12 µM vs. 2-Methoxyoxazole IC = 25 µM) may arise from assay conditions (e.g., bacterial strain variability) or solubility differences .
- Mitigation : Standardize assays using CLSI guidelines, and measure solubility in PBS/DMSO mixtures via nephelometry .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to improve bioavailability .
- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., oxazole ring oxidation) and guide structural modifications .
Q. How does the methoxy group on the oxazole ring influence electronic properties and reactivity?
- Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
